(1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol
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Overview
Description
(1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring substituted with a phenylsulfanyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and phenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Cyclohexene is reacted with phenylsulfanyl chloride in the presence of a base to form the intermediate (1S,4R)-4-(Phenylsulfanyl)cyclohexene. This intermediate is then subjected to hydroboration-oxidation to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding cyclohex-2-en-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohex-2-en-1-ol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of phenylsulfanyl groups on biological systems.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol involves its interaction with molecular targets through its phenylsulfanyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohex-2-en-1-ol: Lacks the phenylsulfanyl group, making it less hydrophobic.
4-(Phenylsulfanyl)cyclohexanol: Saturated analog with different reactivity.
Phenylsulfanylbenzene: Lacks the cyclohexene ring, affecting its chemical properties.
Uniqueness: (1S,4R)-4-(Phenylsulfanyl)cyclohex-2-en-1-ol is unique due to the combination of a phenylsulfanyl group and a hydroxyl group on a cyclohexene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
60789-36-8 |
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Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
(1S,4R)-4-phenylsulfanylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-6,8,10,12-13H,7,9H2/t10-,12+/m1/s1 |
InChI Key |
HKDMEOFSNZQRDA-PWSUYJOCSA-N |
Isomeric SMILES |
C1C[C@H](C=C[C@H]1O)SC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C=CC1O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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